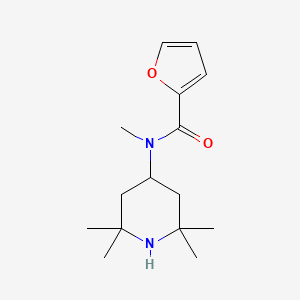
N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Piperidine Moiety: The starting material, 2,2,6,6-tetramethylpiperidine, is synthesized through the reaction of acetone with ammonia and formaldehyde under basic conditions.
Introduction of the Furan Ring: The furan-2-carboxylic acid is then activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated furan-2-carboxylic acid is reacted with N-methyl-2,2,6,6-tetramethylpiperidin-4-amine to form the desired amide bond, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furan-2,3-dicarboxylic acid derivatives.
Reduction: Formation of N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-amine.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
- N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acrylamide
Uniqueness
N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide is unique due to its combination of a furan ring and a piperidine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C15H24N2O2/c1-14(2)9-11(10-15(3,4)16-14)17(5)13(18)12-7-6-8-19-12/h6-8,11,16H,9-10H2,1-5H3 |
InChI Key |
AOHBIGDYRVCIEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N(C)C(=O)C2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















